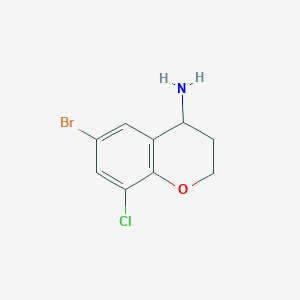

6-Bromo-8-chlorochroman-4-amine

Description

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 |

InChI Key |

JMHCLHAHYNPNKM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2Cl)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Bromo 8 Chlorochroman 4 Amine and Analogs

Impact of Halogenation at Positions 6 and 8 on Biological Activity

The substitution pattern on the aromatic ring of the chroman core is a crucial determinant of inhibitory potency. acs.org Studies on the closely related 2-alkyl-chroman-4-one series have shown that substituents at the 6- and 8-positions are necessary to achieve significant inhibition of enzymes like SIRT2. nih.gov An unsubstituted aromatic ring leads to a complete loss of activity. nih.gov

The specific nature of the halogens at these positions significantly influences the compound's biological effects. Research has demonstrated that larger, electron-withdrawing substituents in the 6- and 8-positions are generally favorable for higher potency. acs.orgnih.gov For instance, in a series of SIRT2 inhibitors, the 8-bromo-6-chloro arrangement, which is the substitution pattern of the parent compound of this article's subject, was found to confer excellent inhibitory activity. acs.org The replacement of the 6-chloro substituent with a larger but less electronegative 6-bromo group was well-tolerated and, in some cases, led to an increase in potency. nih.gov The most potent inhibitor in one extensive study was a 6,8-dibromo substituted analog. acs.orgnih.gov This suggests that both the size and electronic properties of the halogens are key factors.

| Compound | R6 Substituent | R8 Substituent | SIRT2 Inhibition IC50 (μM) |

|---|---|---|---|

| Analog A | Cl | Br | 4.5 |

| Analog B | Br | Br | 1.5 |

| Analog C | F | F | >200 (Low Activity) |

| Analog D | Cl | H | Decreased Activity |

| Analog E | H | Br | Significantly Less Potent |

| Analog F | H | H | Inactive |

Data adapted from studies on 2-pentylchroman-4-one analogs as SIRT2 inhibitors. acs.orgnih.gov

Halogen bonds are non-covalent interactions analogous to hydrogen bonds, where a polarized halogen atom acts as an electron acceptor (a Lewis acid). nih.govijres.org This interaction, now recognized as a significant force in molecular recognition and drug design, occurs between an electropositive region on the halogen (termed a σ-hole) and an electron-rich Lewis base, such as oxygen, nitrogen, or sulfur atoms found in biological macromolecules like proteins and nucleic acids. nih.govnih.gov The strength of this interaction generally follows the order I > Br > Cl > F. ijres.org

In 6-Bromo-8-chlorochroman-4-amine, both the bromine at position 8 and the chlorine at position 6 are capable of forming halogen bonds. These highly directional interactions can contribute significantly to the affinity and specificity of the compound for its biological target. nih.gov By engaging with carbonyl, hydroxyl, or amine groups in a receptor or enzyme active site, these halogen bonds can help to orient the ligand in a favorable binding pose and stabilize the ligand-protein complex, thereby enhancing its biological activity. nih.govnih.gov The ability of halogenated compounds to displace other ligands through these interactions underscores the potential importance of halogen bonding in inhibitor design. nih.gov

The halogens at positions 6 and 8 act as electron-withdrawing groups, which significantly impacts the electronic properties of the entire chroman ring system. SAR studies have clarified that electron-poor chroman-4-ones are generally more potent inhibitors than their electron-rich counterparts. acs.org The presence of electron-withdrawing groups appears to enhance the inhibitory activity, although electrostatic properties are not the sole factor responsible for strong inhibition. nih.gov

For example, replacing the halogens with electron-donating methyl groups resulted in a decrease in activity. nih.gov Conversely, replacing a 6-chloro substituent with a strongly electron-withdrawing nitro group maintained the inhibitory activity. acs.org This indicates that the reduction in electron density on the aromatic ring, caused by substituents like bromine and chlorine, is a key feature for potent biological action in this class of compounds. acs.org

Effects of Substituents on the Chroman-4-amine (B2768764) Core and Side Chains

The substituent at the 4-position of the chroman ring is critical for molecular interactions with biological targets. In the closely related chroman-4-one series, the carbonyl group at this position plays a crucial role in binding. acs.org Docking studies suggest the carbonyl oxygen can form key hydrogen bonding interactions, often with conserved water molecules within the active site of the target enzyme. acs.org Any modification to this carbonyl group has been shown to result in a significant loss of inhibitory activity. nih.gov

Replacing the carbonyl oxygen with a thio function (C=S) in a similar chromen-4-one scaffold transformed a GPR55 receptor agonist into a weak antagonist, highlighting the critical nature of the polar interactions at this position for receptor activation. acs.org For this compound, the primary amine group (NH2) at the 4-position fundamentally changes the nature of these interactions. Unlike the carbonyl group which acts as a hydrogen bond acceptor, the amine group can act as both a hydrogen bond donor and acceptor. This allows for different and potentially stronger or more specific binding interactions within a target active site, which is essential for the compound's biological profile.

The substituent at the 2-position of the chroman ring also has a pronounced effect on biological activity. Studies on chroman-4-one analogs have demonstrated that the inhibitory effect is dependent on the length and branching of an alkyl chain at this position. acs.org

An investigation of a series of n-alkyl chains revealed that an n-pentyl group provided the optimal length for SIRT2 inhibition. acs.orgnih.gov Shorter chains (n-propyl) and longer chains (n-heptyl) both resulted in reduced activity. acs.org Furthermore, branching of the alkyl chain near the chroman ring system, such as using an isopropyl group instead of an n-propyl group, also decreased inhibitory activity. nih.gov This suggests that the binding pocket for this part of the molecule has specific size and shape constraints, favoring a linear, five-carbon chain for optimal interaction. acs.orgnih.gov

| Compound | Substituent at Position 2 | SIRT2 Inhibition (%) at 200 μM | SIRT2 Inhibition IC50 (μM) |

|---|---|---|---|

| Analog 1 | n-Propyl | 76 | 10.6 |

| Analog 2 | n-Pentyl | 88 | 4.5 |

| Analog 3 | n-Heptyl | 57 | Not Determined |

| Analog 4 | Isopropyl | 52 | Not Determined |

Data adapted from studies on 6-chloro-8-bromo-chroman-4-one analogs as SIRT2 inhibitors. acs.orgnih.gov

The introduction of bulkier groups, including aromatic and heterocyclic moieties, at the 2-position has also been explored. These modifications generally lead to a considerable decrease in activity against targets like SIRT2, indicating a space limitation for substituents at this position. nih.gov

For example, replacing the optimal n-pentyl chain with a phenyl group resulted in a significant drop in inhibition. nih.gov Similarly, the introduction of sterically more demanding indole groups also led to decreased activity. nih.gov Further studies involving the introduction of various aliphatic and aromatic heterocyclic groups at the 2-position were conducted to increase hydrophilicity and explore potential new interactions. acs.org While these modifications can improve pharmacokinetic properties, they often come at the cost of reduced inhibitory potency, reinforcing the finding that bulky groups directly connected to the 2-position of the chroman ring diminish the inhibitory effect. acs.orgnih.gov

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can significantly influence the biological activity of chiral compounds. For derivatives of this compound, the carbon at the 4-position (C4) is a chiral center, meaning the amine group can exist in two different spatial orientations, leading to a pair of non-superimposable mirror images known as enantiomers ((R) and (S)). This chirality can lead to differences in how the molecule interacts with its biological target, as proteins, enzymes, and receptors are themselves chiral environments. Consequently, one enantiomer may exhibit significantly higher potency, different efficacy, or even a distinct pharmacological profile compared to the other.

Research into the structure-activity relationships (SAR) of closely related chroman analogs provides compelling evidence for the importance of stereochemistry in determining biological effects.

One study investigating substituted chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation, examined the impact of chirality on inhibitory activity. The lead compound in this study, 8-bromo-6-chloro-2-pentylchroman-4-one, which shares the same halogenation pattern as this compound, was separated into its individual enantiomers for testing. The results indicated that while both enantiomers were active, one displayed modestly greater potency. The (-)-enantiomer was found to be a more potent inhibitor of SIRT2 than the (+)-enantiomer, demonstrating that even slight differences in stereochemistry can affect the degree of biological response acs.org.

| Compound | Enantiomer | SIRT2 Inhibition IC₅₀ (µM) |

| 8-bromo-6-chloro-2-pentylchroman-4-one | (-)-enantiomer | More Potent |

| 8-bromo-6-chloro-2-pentylchroman-4-one | (+)-enantiomer | Less Potent |

Further evidence of stereochemical influence is found in studies of other chroman-4-one derivatives targeting different enzymes. For instance, in crystallographic studies of chroman-4-ones designed as inhibitors of pteridine reductase 1 (PTR1) from parasitic protozoa, a distinct stereochemical preference was observed. When a racemic mixture of a chroman-4-one derivative was co-crystallized with the target enzyme, electron density maps revealed that only the (R)-enantiomer was present in the active site. This finding strongly suggests that the binding pocket of the enzyme is stereoselective, preferentially accommodating one enantiomer over the other to form a stable and effective complex.

These examples from related chroman scaffolds underscore the principle that the specific spatial orientation of substituents on the chroman ring system is a key determinant of biological activity. The differential activity between enantiomers highlights the precise molecular recognition required for a ligand to bind effectively to its target. Therefore, the stereochemistry at the C4 position of this compound is expected to be a crucial factor in its pharmacological profile.

Computational and Theoretical Investigations of 6 Bromo 8 Chlorochroman 4 Amine Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as a derivative of 6-Bromo-8-chlorochroman-4-amine, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

Studies on related chroman-4-one derivatives have utilized molecular docking to explore their binding to various biological targets. For instance, docking studies on spiro-4-chromanones have been conducted to investigate their potential as quorum sensing inhibitors, revealing significant binding affinity within the catalytic site of target proteins. researchgate.net Similarly, research on furan-based inhibitors of monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases, has employed molecular docking to elucidate binding energies and inhibition constants. nih.gov However, no specific docking studies have been published for this compound itself.

A hypothetical molecular docking study on a this compound derivative would typically yield data such as:

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This table represents the type of data that would be generated from molecular docking simulations. Currently, no such data is publicly available for the specified compound. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, conformational stability, and reactivity of compounds like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT studies can determine the most stable conformation (geometry optimization) of a molecule and calculate various electronic properties. For related heterocyclic compounds, DFT has been used to corroborate experimental findings regarding their stability and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are critical for predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. This analysis is vital for understanding potential reaction mechanisms at a molecular level.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer or conjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule and provide insights into intramolecular bonding.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), offering crucial insights into how the molecule will interact with other charged species.

A summary of hypothetical quantum chemical calculation results for a this compound derivative is presented below:

| Parameter | Calculated Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| Energy Gap (LUMO-HOMO) (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

| NBO Charge on Amine Nitrogen | Data Not Available |

| MEP Minimum (kcal/mol) | Data Not Available |

| MEP Maximum (kcal/mol) | Data Not Available |

| This table illustrates the typical data obtained from quantum chemical calculations. No such published data exists for the target compound. |

Homology Modeling for Enzyme Binding Prediction

When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. Once a model of the target enzyme is built, molecular docking simulations with ligands like this compound derivatives can be performed to predict binding interactions. This approach is instrumental in structure-based drug design when experimental target structures are unavailable.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no publicly available research findings or data specifically detailing molecular dynamics (MD) simulations for the ligand-protein complex stability of this compound or its direct derivatives. This section aims to outline the established principles and methodologies of MD simulations that would be applied to investigate the stability of a protein-ligand complex involving this compound, should such research be undertaken.

Molecular dynamics simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery and design, MD simulations are instrumental in understanding the stability and dynamics of a ligand bound to its protein target. These simulations can provide insights into the binding modes, interaction energies, and conformational changes that occur within the complex, which are crucial for predicting the efficacy and affinity of a potential drug candidate.

Key Parameters in Ligand-Protein Complex Stability Analysis:

To assess the stability of a hypothetical complex between this compound and a target protein, researchers would typically analyze several key parameters derived from the MD simulation trajectory:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. Analysis of RMSF can reveal which parts of the protein and ligand are the most mobile and which are constrained upon binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations allow for the tracking of these interactions throughout the simulation, providing a dynamic picture of the key hydrogen bonding partners.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein. This provides a quantitative measure of the binding affinity.

Illustrative Data Tables for a Hypothetical Study:

While no specific data exists for this compound, the following tables illustrate how such data would typically be presented in a research article.

Table 1: RMSD Analysis of a Hypothetical Protein-Ligand Complex

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.52 | 0.85 |

| 20 | 1.65 | 0.91 |

| 30 | 1.71 | 0.88 |

| 40 | 1.68 | 0.95 |

| 50 | 1.75 | 0.92 |

This table would demonstrate the convergence of the RMSD values, indicating the stability of the complex.

Table 2: Key Hydrogen Bond Interactions in a Hypothetical Complex

| Protein Residue | Ligand Atom | Occupancy (%) | Average Distance (Å) |

| TYR123 | O (Chroman) | 85.2 | 2.8 ± 0.3 |

| ASP150 | N (Amine) | 92.5 | 2.7 ± 0.2 |

| SER200 | Cl (Chloro) | 15.3 | 3.5 ± 0.5 |

| GLN88 | Br (Bromo) | 10.1 | 3.6 ± 0.6 |

This table would highlight the specific amino acid residues involved in hydrogen bonding with the ligand and the strength of these interactions.

Biological Target Identification and Mechanism of Action for Chroman 4 Amine Derivatives

Enzyme Inhibition Studies

The chroman-4-one scaffold, a core structure in this class of derivatives, has been identified as a privileged structure in medicinal chemistry due to its ability to interact with a range of biological targets. researchgate.net

Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in aging-related diseases like neurodegenerative disorders. nih.govnih.gov The inhibitory mechanism is closely tied to the molecular structure of these compounds. nih.gov

Key structural features for potent SIRT2 inhibition include:

An intact carbonyl group at the C-4 position of the chroman-4-one ring is essential for activity. nih.govacs.org

Substitutions at the 2-, 6-, and 8-positions are critical. nih.govacs.org An alkyl chain with three to five carbons at the 2-position is favorable. nih.gov

Larger, electron-withdrawing groups, such as bromine, at the 6- and 8-positions enhance inhibitory potency. nih.govacs.org

For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent inhibitor in one study, demonstrating an IC50 value in the low micromolar range. nih.govacs.org These inhibitors show high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org The inhibition of SIRT2 by these compounds leads to an increase in the acetylation level of α-tubulin, confirming their mechanism of action within cellular contexts. nih.gov

| Compound | SIRT2 IC50 (μM) | Selectivity |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 nih.govacs.org | High selectivity over SIRT1 and SIRT3 nih.govacs.org |

The inhibition of Butyrylcholinesterase (BuChE), along with Acetylcholinesterase (AChE), is a key strategy in the management of Alzheimer's disease. nih.gov While various compounds are explored for BuChE inhibition, the activity of chroman-4-one derivatives has been investigated to a lesser extent.

Some studies indicate that certain chroman-4-one derivatives possess anti-cholinesterase activity. nih.gov For example, 5-hydroxy-2-methyl-chroman-4-one was evaluated for its inhibitory activity against both AChE and BuChE, but it showed weak activity with an IC50 value greater than 40 µM for both enzymes. nih.gov This suggests that while the chroman scaffold can interact with cholinesterases, specific substitutions are necessary to achieve potent inhibition. The mechanism for related inhibitors often involves interaction with the active site gorge of the enzyme, including the catalytic and peripheral anionic sites. nih.govresearchgate.net

| Compound | BuChE IC50 (μM) |

|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | >40 nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are important drug targets for the treatment of neurological and mental disorders. nih.gov Chromone (B188151) and chroman-4-one derivatives have emerged as significant inhibitors of these enzymes, particularly showing selectivity for MAO-B. nih.govnih.gov

Research has shown that 5-hydroxy-2-methyl-chroman-4-one is a reversible and competitive inhibitor of MAO-B, demonstrating about four-fold selectivity over MAO-A. nih.gov Furthermore, derivatives with a C6-benzyloxy substitution on the chromone ring, particularly with polar functional groups at the C3 position, act as highly potent and reversible MAO-B inhibitors with IC50 values in the low nanomolar range. nih.gov For example, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at C3 are potent MAO-B inhibitors. nih.gov The inhibition mechanism involves binding to the enzyme, which can reduce the oxidative deamination of monoamine neurotransmitters. nih.gov

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (A/B) |

|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | 13.97 nih.gov | 3.23 nih.gov | 4.32 |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | - | 0.0028 nih.gov | - |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxaldehyde | - | 0.0037 nih.gov | - |

Inhibition of Rho kinase (ROCK) is a therapeutic strategy for conditions like hypertension and glaucoma. nih.gov Chroman and chromen-4-one derivatives have been identified as a new class of potent ROCK inhibitors. nih.gov

Structure-activity relationship studies led to the discovery of compounds like 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j), which showed excellent kinase selectivity for ROCK I and ROCK II. nih.gov Asymmetric synthesis has produced highly potent chroman-based ROCK-II inhibitors, with studies indicating that the (S)-enantiomer is often the more active form. researchgate.net These inhibitors demonstrate significant potential in cellular assays, suggesting their value for further investigation as therapeutic agents. researchgate.net

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks, making it a key target in cancer therapy to sensitize tumors to radiation and chemotherapy. nih.govnih.gov Chromen-4-one derivatives have been developed as potent inhibitors of DNA-PK. nih.gov

Structure-activity relationship studies have defined key features for potent inhibition. For 2-amino-substituted derivatives, a morpholine (B109124) substituent at this position is vital for activity. nih.gov While substitutions at the 6- and 7-positions were generally not favored, 8-aryl and heteroaryl substitutions were well-tolerated. nih.gov This led to the development of highly potent inhibitors like NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one), which exhibits an IC50 value of 13 nM against DNA-PK. nih.govcapes.gov.br These inhibitors act by competing with ATP in the kinase domain of the enzyme. nih.gov

| Compound | DNA-PK IC50 (nM) |

|---|---|

| NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one) | 13 nih.govcapes.gov.br |

| NU7427 (2-N-morpholino-8-dibenzofuranyl-chromen-4-one) | 40 nih.gov |

| 2-N-morpholino-8-(6',7',8',9'-tetrahydrodibenzothiophene)chromen-4-one | 23 nih.gov |

Cellular and Biochemical Effects

The enzyme-inhibitory activities of chroman-4-amine (B2768764) derivatives translate into significant effects at the cellular and biochemical levels.

Antiproliferative and Pro-apoptotic Effects: Derivatives that inhibit SIRT2 have shown antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines, which correlates with their SIRT2 inhibition potency. nih.govacs.org This is associated with an increased acetylation of α-tubulin, a known SIRT2 substrate. nih.gov Similarly, various chromen-4-one derivatives exhibit cytotoxic activity against human cancer cell lines. nih.gov For instance, certain 3-methylidenechroman-4-ones are highly cytotoxic to leukemia cells (HL-60 and NALM-6), inducing apoptosis primarily through the extrinsic pathway. nih.gov Some hexahydrobenzo[g]chromen-4-one derivatives have also demonstrated potent anti-proliferative activity against breast cancer cell lines, inducing apoptosis confirmed by DNA fragmentation and an increase in reactive oxygen species (ROS) production. nih.gov

Radiosensitization: Inhibitors of DNA-PK, such as the dibenzothiophene (B1670422) derivative NU7441, have been shown to sensitize cancer cells (e.g., HeLa) to ionizing radiation. nih.govcapes.gov.br This effect enhances the efficacy of radiation therapy by preventing the repair of DNA damage in cancer cells.

Modulation of Protein Acetylation Levels (e.g., α-tubulin)

Chroman-4-one derivatives, which are structurally related to 6-Bromo-8-chlorochroman-4-amine, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs). nih.gov SIRT2 functions as a deacetylating enzyme, removing acetyl groups from lysine (B10760008) residues on various proteins, including the cytoskeletal protein α-tubulin. nih.govnih.gov The acetylation of α-tubulin at lysine-40 is a crucial post-translational modification that regulates microtubule stability and function. nih.gov

The inhibitory action of chroman-4-one derivatives on SIRT2 leads to an increase in the acetylation levels of its substrates. nih.gov For instance, studies have shown that inhibiting SIRT2 can enhance the acetylation of α-tubulin. nih.gov This modulation of protein acetylation is a key mechanism through which these compounds exert their biological effects. The structure-activity relationship (SAR) studies of these derivatives have revealed that substitutions at the 6- and 8-positions of the chroman ring with larger, electron-withdrawing groups, such as bromo and chloro substituents, are favorable for potent SIRT2 inhibition. nih.gov Specifically, the 6-bromo-8-chloro-chroman-4-one derivative has been noted in these studies, suggesting that the corresponding amine, this compound, likely shares this inhibitory activity. nih.gov

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | Modifications | SIRT2 Inhibition | IC50 (µM) |

|---|---|---|---|

| Chroman-4-one derivative | 6-bromo, 8-chloro | Potent | Low micromolar range nih.govnih.gov |

| Chroman-4-one derivative | 2-alkyl (C3-C5) | High potency | Low micromolar range nih.gov |

This table is based on data presented in referenced studies and illustrates the impact of substitutions on SIRT2 inhibitory activity.

Effects on Cell Proliferation in Cancer Cell Lines (e.g., MCF-7, A549)

The ability of chroman-4-amine derivatives to inhibit SIRT2 is closely linked to their antiproliferative effects in various cancer cell lines. SIRT2 has been identified as a potential target in cancer therapy due to its role in cell cycle regulation and proliferation. nih.gov Inhibition of SIRT2 has been shown to have a broad anti-cancer effect. nih.govnih.gov

Novel chroman-4-one and chromone-based SIRT2 inhibitors have been evaluated for their antiproliferative properties in human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.govnih.gov Research has demonstrated that these compounds can inhibit the growth of these cancer cells, and this antiproliferative effect correlates with their potency as SIRT2 inhibitors. nih.gov The presence of halogen substituents, such as those in this compound, is believed to enhance the potency against certain cancer cell lines. mdpi.com Studies on related brominated compounds have shown significant cytotoxic activity against MCF-7 breast cancer cells by inducing cell cycle arrest and oxidative stress. nih.gov

Table 2: Antiproliferative Activity of Chroman Derivatives

| Cell Line | Compound Type | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | Chroman-4-one SIRT2 inhibitors | Antiproliferative nih.govnih.gov |

| A549 (Lung Carcinoma) | Chroman-4-one SIRT2 inhibitors | Antiproliferative nih.govnih.gov |

This table summarizes the observed effects of chroman derivatives on the proliferation of specified cancer cell lines.

Neuroprotective Potential and Associated Mechanisms

Beyond their anticancer properties, chroman-4-amine derivatives have shown considerable promise as neuroprotective agents. The inhibition of SIRT2 by these compounds is a key mechanism underlying this potential. nih.gov SIRT2 inhibition has been identified as a promising therapeutic strategy for neurodegenerative disorders like Huntington's disease. nih.gov

The neuroprotective effects of chroman derivatives are also linked to other mechanisms. For example, certain chromene derivatives exhibit marked antioxidant activity and can enhance the ERK-mediated phosphorylation of cAMP response element-binding protein (CREB), which plays a vital neuroprotective role. caltagmedsystems.co.uk This suggests that the chroman scaffold can confer neuroprotection through multiple pathways, including the reduction of oxidative stress and the modulation of key signaling pathways involved in neuronal survival. caltagmedsystems.co.ukmedilumine.com The development of chromanone derivatives as multi-target-directed ligands for neurodegenerative therapy is an active area of research. wikipedia.org

Interactions with Specific Receptor Systems (e.g., Bradykinin (B550075) B1 Receptor Antagonism)

A distinct therapeutic avenue for chroman-4-amine derivatives lies in their interaction with the bradykinin B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is typically absent in healthy tissues but is induced by tissue injury and inflammation, playing a role in chronic pain. nih.govnih.gov Consequently, antagonists of this receptor are promising candidates for the treatment of chronic pain conditions. nih.gov

Researchers have identified a series of potent and nonpeptide antagonists of the human bradykinin B1 receptor based on a chiral chroman diamine moiety. nih.gov Structure-activity relationship studies revealed that variations in the aryl sulfonamide portion and the presence of bulky secondary and tertiary amines at the benzylic amine position were crucial for high potency at the B1 receptor. nih.gov These findings highlight the potential of the chroman scaffold in developing selective antagonists for the bradykinin B1 receptor, offering a non-opioid approach to pain management. wikipedia.org

Advanced Analytical Characterization Techniques in Chroman 4 Amine Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 6-Bromo-8-chlorochroman-4-amine by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, STD-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be used to identify the number and type of hydrogen atoms in this compound. The spectrum is expected to show distinct signals for the aromatic protons, the protons on the heterocyclic ring, and the amine protons. The chemical shift of each signal is influenced by the electron density of its local environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the peaks corresponds to the relative number of protons for each signal.

Based on the structure, the following proton signals are predicted:

Aromatic Protons (H-5 and H-7): Two distinct signals are expected in the aromatic region (typically δ 6.5–8.0 ppm). These protons would appear as doublets due to coupling with each other.

Heterocyclic Ring Protons (H-2, H-3, H-4): The protons on the chroman ring would appear in the aliphatic region. The H-2 protons (CH₂-O) are expected to be the most downfield of this group (δ 4.0–4.5 ppm) and would likely appear as a multiplet. The H-3 protons (CH₂) would resonate further upfield (δ 1.8–2.5 ppm) and also appear as a multiplet due to coupling with protons at C-2 and C-4. The H-4 proton (CH-N) would likely be found in the δ 4.0–4.5 ppm range and appear as a multiplet. docbrown.info

Amine Protons (NH₂): The two protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5 | ~7.4 | d (Doublet) | 1H |

| H-7 | ~7.2 | d (Doublet) | 1H |

| H-2 | 4.2 - 4.5 | m (Multiplet) | 2H |

| H-4 | 4.0 - 4.3 | t (Triplet) or dd (Doublet of Doublets) | 1H |

| H-3 | 1.9 - 2.4 | m (Multiplet) | 2H |

| NH₂ | 1.5 - 3.0 (variable) | s (Singlet, broad) | 2H |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In this compound, the presence of a chiral center at the C-4 position renders all nine carbon atoms chemically non-equivalent. masterorganicchemistry.com Therefore, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. docbrown.info

Aromatic Carbons: Six signals are expected in the δ 110–160 ppm range. The carbons directly bonded to the electronegative bromine (C-6), chlorine (C-8), and oxygen (C-8a) atoms will have their chemical shifts significantly affected.

Aliphatic Carbons: Three signals are anticipated for the carbons of the heterocyclic ring. The C-2 carbon (bonded to oxygen) would appear around δ 60–70 ppm, the C-4 carbon (bonded to nitrogen) around δ 45–55 ppm, and the C-3 carbon around δ 25–35 ppm. docbrown.info

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Type of Carbon |

|---|---|---|

| C-2 | 60 - 70 | Aliphatic (CH₂) |

| C-3 | 25 - 35 | Aliphatic (CH₂) |

| C-4 | 45 - 55 | Aliphatic (CH) |

| C-4a, C-5, C-6, C-7, C-8, C-8a | 110 - 160 | Aromatic (C & CH) |

Saturation Transfer Difference (STD-NMR) Spectroscopy

STD-NMR is a specialized technique used to study the binding of small molecules (ligands) to large macromolecules (receptors). It identifies which protons on the ligand are in close proximity to the receptor in a binding event. This technique is not applicable for the intrinsic characterization of the this compound molecule itself but would be employed to study its interactions with a biological target.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its primary amine, ether, and substituted aromatic ring moieties. libretexts.orgjbino.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1550 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 |

| Alkyl Amine (C-N) | Stretch | 1000 - 1250 |

| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 |

| Aryl Halide (C-Br) | Stretch | ~1000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₉BrClNO), the most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]⁺. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). ucalgary.cacsbsju.edu This combination results in a characteristic cluster of peaks for the molecular ion:

M peak: Contains ⁷⁹Br and ³⁵Cl.

M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a unique fingerprint confirming the presence of one bromine and one chlorine atom. docbrown.inforesearchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition.

| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Intensity |

|---|---|---|---|

| [M]⁺ | ¹²C₉¹H₉⁷⁹Br³⁵Cl¹⁴N¹⁶O | 260.97 | ~76% |

| [M+2]⁺ | ¹²C₉¹H₉⁸¹Br³⁵Cl¹⁴N¹⁶O / ¹²C₉¹H₉⁷⁹Br³⁷Cl¹⁴N¹⁶O | 262.97 | 100% (Base Peak) |

| [M+4]⁺ | ¹²C₉¹H₉⁸¹Br³⁷Cl¹⁴N¹⁶O | 264.97 | ~32% |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. nih.gov The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. researchgate.net

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of:

The connectivity of all atoms, confirming the chroman ring system and the positions of the bromo, chloro, and amine substituents.

The precise bond lengths and angles throughout the molecule.

The conformation of the heterocyclic ring.

For a resolved enantiomer, the absolute configuration (R or S) at the C-4 stereocenter. nih.gov

While obtaining a crystal suitable for diffraction can be a significant challenge, this technique is the gold standard for structural elucidation. nih.govresearchgate.net The feasibility of this method is supported by successful crystallographic studies on related chroman derivatives. acs.orgmdpi.com

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is primarily used for purity assessment. By using a suitable stationary and mobile phase, the compound can be separated from any starting materials, byproducts, or degradation products. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity determination.

Furthermore, because this compound possesses a stereocenter at the C-4 position, it exists as a pair of enantiomers ((R) and (S)). Chiral HPLC is the preferred method for separating these enantiomers. nih.govmdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP), often based on polysaccharide derivatives, which interacts differently with each enantiomer, leading to different retention times. yakhak.orgresearchgate.net Chiral HPLC is essential for:

Resolving the racemic mixture into its individual enantiomers.

Determining the enantiomeric excess (ee) or optical purity of a chirally enriched sample.

Monitoring the progress of asymmetric syntheses.

Future Directions and Research Perspectives for Halogenated Chroman 4 Amines

Development of Novel and Green Synthetic Routes

The current synthesis of 6-Bromo-8-chlorochroman-4-amine typically involves the reductive amination of the corresponding ketone precursor, 6-bromo-8-chlorochroman-4-one. A scalable synthesis for this key intermediate has been developed, starting from 4-bromo-2-chlorophenol. While effective, these multi-step syntheses can be resource-intensive and may not align with the principles of green chemistry. Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Key research areas include:

Catalytic Hydrogenation: Exploring the use of heterogeneous or homogeneous catalysts for the direct reductive amination of 6-bromo-8-chlorochroman-4-one could reduce the need for stoichiometric reducing agents, minimizing waste.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to chiral chroman-4-amines, providing access to specific stereoisomers.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. Developing a flow synthesis for this compound could streamline its production.

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction times, improve yields, and reduce energy consumption. Their application to the synthesis of halogenated chroman-4-amines warrants investigation.

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Hydrogenation | Reduced waste, improved atom economy | Development of selective and reusable catalysts |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

| Flow Chemistry | Enhanced safety, scalability, and process control | Design and optimization of continuous flow reactors |

| Microwave/Ultrasound | Accelerated reaction rates, improved energy efficiency | Systematic study of reaction parameters and yields |

Exploration of New Biological Targets and Polypharmacology

While initial research has pointed to human neutrophil elastase (HNE) as a target for chroman-4-amine (B2768764) derivatives, the full biological activity profile of this compound remains to be elucidated. The chroman scaffold is known to interact with a diverse range of biological targets, suggesting that this compound could exhibit polypharmacology—the ability to modulate multiple targets simultaneously. This property can be advantageous for treating complex diseases.

Future research should aim to:

Broad-Spectrum Kinase Profiling: Screen this compound against a panel of kinases to identify potential anti-cancer or anti-inflammatory activities.

GPCR Screening: Evaluate the compound's activity at various G-protein coupled receptors, which are important targets for a wide range of diseases.

Ion Channel Modulation: Investigate the effects of the compound on different ion channels, which could reveal potential applications in cardiovascular or neurological disorders.

Target Deconvolution: For any observed phenotypic effects in cell-based assays, employ techniques such as chemical proteomics to identify the specific molecular targets responsible for the activity.

The exploration of polypharmacology could reposition this compound for new therapeutic indications beyond HNE inhibition.

Rational Design of Enhanced Inhibitors and Modulators Based on SAR Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For chroman-4-amine derivatives, SAR studies have revealed that the substitution pattern on the chroman ring and the nature of the substituent at the C-4 amino group are critical for their inhibitory activity. The presence of halogen atoms, such as the bromo and chloro groups in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Future rational design efforts should focus on:

Systematic Halogen Substitution: Synthesize and evaluate a series of analogs with different halogen substitutions at the 6 and 8 positions to probe the effects on activity and selectivity.

Modification of the C-4 Amine Group: Explore a variety of substituents at the amino group to optimize interactions with the target protein and modulate properties such as solubility and cell permeability.

Scaffold Hopping: Design and synthesize novel heterocyclic scaffolds that mimic the key pharmacophoric features of the chroman-4-amine core to identify new chemical series with improved properties.

| Structural Modification | Objective | Potential Outcome |

|---|---|---|

| Varying halogen at C6/C8 | Optimize binding affinity and selectivity | Enhanced potency against specific targets |

| Diverse substituents at C4-amine | Improve pharmacokinetic properties | Better bioavailability and in vivo efficacy |

| Scaffold Hopping | Discover novel intellectual property | New classes of inhibitors with different side effect profiles |

Integration of Advanced In Silico and Experimental Methodologies in Drug Discovery

Computational drug design has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their biological activities. Integrating these in silico approaches with traditional experimental methods can significantly accelerate the drug discovery process for halogenated chroman-4-amines.

A synergistic approach would involve:

Molecular Docking: Use the crystal structure of target proteins (e.g., HNE) to perform molecular docking studies with this compound and its analogs. This can help to predict binding modes and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models based on a series of synthesized compounds and their experimentally determined activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics Simulations: Perform molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the role of solvent molecules.

Virtual Screening: Use validated computational models to screen large virtual libraries of compounds to identify novel chroman-4-amine derivatives with potentially high activity, which can then be prioritized for synthesis and experimental testing.

Comprehensive Investigation of Stereoisomer-Specific Biological Activities

The C-4 position of the chroman-4-amine scaffold is a stereocenter, meaning that this compound exists as a pair of enantiomers (R and S). It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, pharmacokinetic properties, and toxicities. Therefore, it is essential to investigate the stereoisomer-specific properties of this compound.

Future research in this area should include:

Stereoselective Synthesis: Develop synthetic methods that provide access to the individual (R) and (S) enantiomers with high enantiomeric excess. Asymmetric reduction of the precursor ketone is a promising approach.

Chiral Separation: For racemic mixtures, develop and optimize chiral chromatography methods to separate and isolate the individual enantiomers.

Stereospecific Biological Evaluation: Evaluate the purified enantiomers in a range of biological assays to determine if the desired activity is associated with one specific stereoisomer. This includes in vitro enzyme inhibition assays and cell-based functional assays.

Pharmacokinetic Profiling of Enantiomers: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers to assess for potential differences that could impact their in vivo performance.

A thorough understanding of the stereochemistry-activity relationship is critical for the development of a safe and effective drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.